REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[NH:4][C:3]1=[O:12]>C(O)(=O)C.[Zn]>[Br:11][C:8]1[CH:9]=[C:10]2[CH2:2][C:3](=[O:12])[NH:4][C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(NC2=NC=C(C=C21)Br)=O)Br
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled by the use of an ice bath during the initial 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
After 5 hr the reaction was filtered through Celite®
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
the filter pad was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The neutralized aqueous filtrate was then extracted with EtOAc (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
WASH
|
Details
|
The solid was washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |